2-(4-bromophenoxy)-2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide
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Overview
Description
2-(4-bromophenoxy)-2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide is a complex organic compound that features a bromophenoxy group, a benzoxazole moiety, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide typically involves multiple steps:
Formation of the Benzoxazole Moiety: This can be achieved by reacting 2-aminophenol with an appropriate aldehyde or acid under acidic conditions.
Bromination: The phenoxy group is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the benzoxazole ring.
Reduction: Reduction reactions can target the bromophenoxy group, potentially converting it to a phenol.
Substitution: The bromine atom in the bromophenoxy group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Reduced phenol derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-bromophenoxy)-2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to the biological activity of benzoxazole derivatives.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in cell proliferation and apoptosis.
Pathways Involved: The compound could modulate signaling pathways related to oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-bromophenoxy)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]acetamide
- **2-bromo-5-(4-cyanophenoxy)benzyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate
Uniqueness
2-(4-bromophenoxy)-2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromophenoxy and benzoxazole moieties make it particularly versatile for various chemical transformations and biological interactions.
Properties
Molecular Formula |
C24H21BrN2O3 |
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Molecular Weight |
465.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C24H21BrN2O3/c1-15-7-12-21-20(13-15)27-22(29-21)16-5-4-6-18(14-16)26-23(28)24(2,3)30-19-10-8-17(25)9-11-19/h4-14H,1-3H3,(H,26,28) |
InChI Key |
VDPKUQHUCQUSMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C(C)(C)OC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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